Yggfmtseks qtplvt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

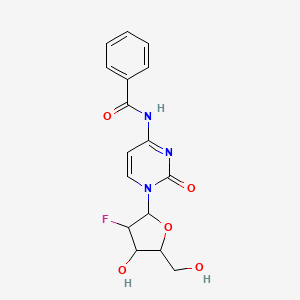

Alpha-endorphin is an endogenous opioid peptide consisting of 16 amino acids. It is a naturally occurring compound in the human body, primarily found in the central nervous system. Alpha-endorphin is part of the endorphin family, which includes beta-endorphin and gamma-endorphin. These peptides are known for their role in pain modulation and the production of feelings of well-being .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-endorphin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of peptide bonds.

Industrial Production Methods

Industrial production of alpha-endorphin involves large-scale peptide synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-endorphin undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: Amino acid residues in alpha-endorphin can be substituted with other amino acids to study the structure-activity relationship.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.

Reducing agents: Dithiothreitol (DTT) or beta-mercaptoethanol for reduction reactions.

Substitution reactions: Specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

Oxidation: Methionine sulfoxide-containing alpha-endorphin.

Reduction: Restored methionine residues in alpha-endorphin.

Substitution: Modified alpha-endorphin peptides with altered amino acid sequences.

Scientific Research Applications

Alpha-endorphin has several scientific research applications:

Chemistry: Used to study peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in pain modulation and neurotransmission.

Medicine: Explored for potential therapeutic applications in pain management and mood disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Alpha-endorphin exerts its effects by binding to opioid receptors in the brain and spinal cord. These receptors include mu, delta, and kappa receptors. Upon binding, alpha-endorphin activates these receptors, leading to the inhibition of pain signals and the release of neurotransmitters like dopamine and serotonin. This results in analgesic effects and feelings of euphoria .

Comparison with Similar Compounds

Alpha-endorphin is compared with other endorphins like beta-endorphin and gamma-endorphin:

Beta-endorphin: Contains 31 amino acids and has a stronger analgesic effect than alpha-endorphin.

Gamma-endorphin: Contains 17 amino acids and has different physiological effects compared to alpha-endorphin.

Uniqueness: Alpha-endorphin is unique due to its shorter peptide chain and specific effects on behavior and pain modulation

List of Similar Compounds

- Beta-endorphin

- Gamma-endorphin

- Met-enkephalin

- Leu-enkephalin

Properties

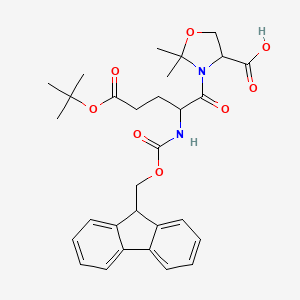

Molecular Formula |

C77H120N18O26S |

|---|---|

Molecular Weight |

1745.9 g/mol |

IUPAC Name |

5-[[6-amino-1-[[1-[[5-amino-1-[[1-[2-[[1-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C77H120N18O26S/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121) |

InChI Key |

NXSIJWJXMWBCBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(2,3-Dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B13397074.png)

![2-[2-[2,6-Dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol](/img/structure/B13397080.png)

![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B13397084.png)

![4'-(1-hydroxyethyl)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid](/img/structure/B13397089.png)

![N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine](/img/structure/B13397104.png)

![Potassium;2-[3-[5-[(2-chloroacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B13397119.png)